molecular formula C9H7NO3 B2718712 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol CAS No. 1781628-40-7

4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol

Cat. No.: B2718712
CAS No.: 1781628-40-7
M. Wt: 177.159
InChI Key: KZNWNUDSLZVELQ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol is a heterocyclic compound that belongs to the oxazolone family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol typically involves the Erlenmeyer-Plochl reaction, which is a well-known method for preparing oxazolones. This reaction involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride. The reaction conditions usually require heating and an acidic catalyst to facilitate the formation of the oxazolone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolones, oxazolidines, and aromatic derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol stands out due to its hydroxyl group, which imparts unique reactivity and potential for forming hydrogen bonds. This feature enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(2-hydroxyphenyl)-3H-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-2-1-3-6(8)7-5-13-9(12)10-7/h1-5,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWNUDSLZVELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781628-40-7
Record name 4-(2-hydroxyphenyl)-1,3-oxazol-2-ol
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